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Compound of Interest

Compound Name: (S,R,S)-Ahpc-C5-NH2

Cat. No.: B11928655 Get Quote

This document provides a detailed guide for the synthesis and characterization of a potent and

selective Proteolysis Targeting Chimera (PROTAC) for the Estrogen-Related Receptor Alpha

(ERRα). The protocols outlined below are intended for researchers, scientists, and drug

development professionals with a background in organic chemistry and cell biology. The

representative ERRα PROTAC synthesized in this guide is based on the well-characterized

"compound 6c," which utilizes a potent ERRα inverse agonist, a von Hippel-Lindau (VHL) E3

ligase ligand, and a flexible linker.[1][2][3][4]

Introduction to ERRα PROTACs
Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a crucial

role in regulating cellular metabolism and energy homeostasis.[5] Its association with various

diseases, including breast cancer and metabolic disorders, makes it an attractive therapeutic

target. PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by

inducing the degradation of target proteins through the ubiquitin-proteasome system. An ERRα

PROTAC consists of three key components: a ligand that binds to ERRα, a ligand that recruits

an E3 ubiquitin ligase (such as VHL or Cereblon), and a linker that connects these two

moieties. This ternary complex formation leads to the ubiquitination and subsequent

degradation of ERRα by the proteasome.

ERRα Signaling Pathway
ERRα, often in complex with its coactivator PGC-1α, regulates the transcription of genes

involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.
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The activity of the ERRα/PGC-1α complex is influenced by upstream signaling pathways such

as HER2/IGF-1R and PI3K/AKT/mTOR. By inducing the degradation of ERRα, a PROTAC can

effectively downregulate these metabolic pathways.
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Caption: ERRα signaling pathway and the mechanism of action of an ERRα PROTAC.
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Quantitative Data for a Representative ERRα
PROTAC (Compound 6c)
The following table summarizes the key quantitative data for the representative ERRα

PROTAC, compound 6c.

Parameter Value Cell Line Assay Type Reference

Binding Affinity

IC50 (ERRα-

PGC-1α

interaction)

12.67 nM - TR-FRET

Degradation

Efficacy

DC50 ~3.0 - 100 nM
MDA-MB-231,

MCF-7
Western Blot

Dmax >80% at 30 nM MDA-MB-231 Western Blot

96% at 100 nM MDA-MB-231 Western Blot

86% MCF-7 Western Blot

Selectivity

ERRβ and ERRγ Inactive MDA-MB-231 Western Blot

Experimental Protocols
Part 1: Synthesis of ERRα PROTAC (Compound 6c)
The synthesis of the ERRα PROTAC compound 6c involves a multi-step process, including the

synthesis of the ERRα ligand, the VHL ligand with a linker attachment point, and the final

coupling reaction.
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Caption: Experimental workflow for the synthesis and evaluation of an ERRα PROTAC.
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This protocol is based on the synthesis of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-

methoxyphenyl)-2-cyanoacrylamide derivatives.

Step 1: Synthesis of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-cyanoacrylamide.

To a solution of vanillin (1 equivalent) and cyanoacetic acid (1.1 equivalents) in pyridine,

add a catalytic amount of piperidine.

Reflux the mixture for 4-6 hours.

Cool the reaction mixture and pour it into ice-cold water.

Acidify with concentrated HCl to precipitate the product.

Filter, wash with water, and dry to obtain the crude product.

Recrystallize from ethanol/water to yield the pure product.

Step 2: Alkylation with 2,4-bis(trifluoromethyl)benzyl bromide.

To a solution of the product from Step 1 (1 equivalent) in anhydrous DMF, add potassium

carbonate (2 equivalents).

Add 2,4-bis(trifluoromethyl)benzyl bromide (1.2 equivalents) dropwise.

Stir the reaction mixture at room temperature overnight.

Pour the mixture into water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to obtain the ester intermediate.

Step 3: Hydrolysis to the carboxylic acid (4a).

Dissolve the ester from Step 2 in a mixture of THF and water.
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Add lithium hydroxide (2-3 equivalents) and stir at room temperature for 2-4 hours.

Monitor the reaction by TLC.

Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

yield the carboxylic acid precursor (4a).

This protocol describes the synthesis of a VHL ligand with an amine-functionalized linker ready

for coupling. The synthesis of VHL ligands can be complex; a multi-gram scale synthesis of a

key intermediate, VH032 amine, has been reported and can be adapted.

Step 1: Synthesis of the core VHL ligand structure.

The synthesis of the core VHL ligand, such as the hydroxyproline-containing moiety, can

be achieved through multi-step organic synthesis, often starting from commercially

available chiral precursors.

Step 2: Introduction of a linker with a protected amine.

A common strategy is to use a linker such as Boc-protected amino-PEG-acid.

Couple the Boc-protected linker to the VHL ligand core using standard peptide coupling

reagents like HATU and DIPEA in DMF.

Step 3: Deprotection of the terminal amine.

Treat the product from Step 2 with trifluoroacetic acid (TFA) in dichloromethane (DCM) to

remove the Boc protecting group.

Neutralize the resulting TFA salt with a base like DIPEA to obtain the free amine of the

VHL ligand-linker conjugate.

This protocol utilizes click chemistry principles, specifically an amide bond formation, to couple

the ERRα ligand and the VHL ligand-linker.

Reaction Setup:
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Dissolve the ERRα ligand carboxylic acid precursor (4a) (1 equivalent) in anhydrous DMF.

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10

minutes at room temperature to activate the carboxylic acid.

Add the VHL ligand-linker with the free amine (1 equivalent) to the reaction mixture.

Reaction Conditions:

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g.,

nitrogen or argon).

Monitor the progress of the reaction by LC-MS.

Purification:

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude PROTAC by preparative HPLC to obtain the final product.

Characterization:

Confirm the structure and purity of the final ERRα PROTAC using ¹H NMR, ¹³C NMR, and

high-resolution mass spectrometry (HRMS).

Part 2: Biological Evaluation of the ERRα PROTAC
Cell Line:

Use MDA-MB-231 human breast adenocarcinoma cells, which are known to express

ERRα.

Culture Conditions:
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Culture the cells in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin.

Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

Passage the cells when they reach 80-90% confluency.

This protocol is to assess the degradation of ERRα protein following treatment with the

synthesized PROTAC.

Cell Seeding and Treatment:

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

Prepare a stock solution of the ERRα PROTAC in DMSO.

On the day of the experiment, treat the cells with a serial dilution of the PROTAC (e.g., 0.1

nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a DMSO-only vehicle

control.

Cell Lysis and Protein Quantification:

After treatment, wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA protein assay kit.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

Incubate the membrane with a primary antibody against ERRα overnight at 4°C.
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Incubate with a primary antibody against a housekeeping protein (e.g., GAPDH or β-actin)

as a loading control.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the ERRα band intensity to the corresponding loading control band intensity.

Plot the normalized ERRα levels against the logarithm of the PROTAC concentration.

Fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at

which 50% degradation is achieved) and Dmax (the maximum percentage of degradation).

Logical Structure of the Synthesized ERRα PROTAC
The synthesized molecule is a heterobifunctional chimera designed to induce the targeted

degradation of ERRα.

Caption: Logical relationship of the components of the ERRα PROTAC and their targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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